1-(Dodecylsulfanyl)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dodecylsulfanyl)propan-1-OL is an organic compound characterized by a long dodecyl (12-carbon) chain attached to a propanol backbone via a sulfur atom. This compound is notable for its surfactant properties, making it useful in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Dodecylsulfanyl)propan-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-chloropropan-2-ol with dodecyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. Catalysts may be used to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dodecylsulfanyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted propanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dodecylsulfanyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The mechanism of action of 1-(Dodecylsulfanyl)propan-1-OL is primarily related to its surfactant properties. The dodecyl chain interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. Molecular targets include lipid bilayers and hydrophobic domains in proteins.
Vergleich Mit ähnlichen Verbindungen
1-Propanol: A primary alcohol with a shorter chain, lacking the sulfur atom.
Dodecanol: A long-chain alcohol without the propanol backbone.
Dodecyl mercaptan: Similar long-chain structure but lacks the hydroxyl group.
Uniqueness: 1-(Dodecylsulfanyl)propan-1-OL is unique due to its combination of a long hydrophobic chain and a hydrophilic hydroxyl group, along with the presence of a sulfur atom. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
64391-49-7 |
---|---|
Molekularformel |
C15H32OS |
Molekulargewicht |
260.5 g/mol |
IUPAC-Name |
1-dodecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C15H32OS/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
KKLFAZSAQYFWPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.